molecular formula C15H15F3N2O3 B2367499 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1226430-22-3

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2367499
CAS RN: 1226430-22-3
M. Wt: 328.291
InChI Key: YJSQEVOMSYTYFT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. The compound has been found to have promising pharmacological properties, making it a subject of interest for researchers in the field of drug development.

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement
This method illustrates the synthesis of ureas from carboxylic acids via a Lossen rearrangement, highlighting a single-pot, racemization-free approach. This process facilitates the conversion of carboxylic acids to ureas efficiently, showcasing the importance of urea derivatives in organic synthesis and potential applications in drug development and material science. The environmentally friendly and cost-effective nature of this synthesis also underscores its utility in sustainable chemistry practices (Thalluri et al., 2014).

Material Science and Engineering

Corrosion Inhibition
Urea derivatives, specifically 1,3,5-triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs. The study demonstrates the potential of these compounds to form a protective layer on metal surfaces, offering insights into the development of more efficient corrosion inhibitors (Mistry et al., 2011).

Biological and Pharmaceutical Research

Antimicrobial and Antifungal Activities
Research into novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives has shown promising antimicrobial and antifungal activities. These compounds exhibit significant inhibition against various bacterial and fungal pathogens, highlighting their potential as leads for the development of new antimicrobial and antifungal agents. Such studies are crucial for addressing the growing concern of antibiotic resistance (Shankar et al., 2017).

Anti-Cancer Research
The inhibition of translation initiation by N,N'-diarylureas has been identified as a potential anti-cancer mechanism. These compounds activate the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by affecting protein synthesis. This approach offers a novel pathway for cancer treatment, focusing on the regulation of translation initiation as a therapeutic target. The development of these inhibitors could lead to more effective and less toxic cancer therapies (Denoyelle et al., 2012).

properties

IUPAC Name

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c1-9-2-7-13(23-9)12(21)8-19-14(22)20-11-5-3-10(4-6-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSQEVOMSYTYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

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